4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine
Description
4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative featuring a benzothiophene moiety at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine core.
Properties
Molecular Formula |
C13H8F3N3S |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)11-5-9(18-12(17)19-11)8-6-20-10-4-2-1-3-7(8)10/h1-6H,(H2,17,18,19) |
InChI Key |
UTLMGKJHLUHQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC(=NC(=N3)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Benzothiophene Attachment
- The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between heteroaryl halides and boronic acids.
- For 4-(benzothiophen-3-yl)pyrimidines, a halogenated pyrimidine (e.g., 4-chloropyrimidine) can be coupled with benzothiophene-3-boronic acid under palladium catalysis.
- Conditions typically involve:
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., dioxane/water mixture)
- Elevated temperatures (80–100 °C)
- This method provides selective substitution at the 4-position of the pyrimidine ring.
Incorporation of the Trifluoromethyl Group
- The trifluoromethyl group at the 6-position of pyrimidine can be introduced by:
- Using 6-trifluoromethyl-substituted pyrimidine precursors .
- Electrophilic trifluoromethylation reagents (e.g., Togni reagent, Ruppert-Prakash reagent) applied to suitable pyrimidine intermediates.
- Alternatively, synthesis may start from trifluoromethylated pyrimidine building blocks, avoiding late-stage trifluoromethylation.
Amination at the 2-Position of Pyrimidine
- The 2-amino group is often introduced by:
- Nucleophilic substitution of 2-chloropyrimidine derivatives with ammonia or amines.
- Reduction of nitro or other nitrogen-containing groups on the pyrimidine ring.
- Protection/deprotection strategies may be employed to avoid side reactions during cross-coupling and trifluoromethylation steps.
Example Synthetic Route (Hypothetical Based on Literature)
| Step | Reaction Type | Starting Material / Reagent | Conditions / Notes | Product Intermediate |
|---|---|---|---|---|
| 1 | Preparation of 6-trifluoromethyl-2-chloropyrimidine | Pyrimidine precursor + trifluoromethylation reagent | Electrophilic trifluoromethylation or use of commercial trifluoromethylated pyrimidine | 6-(Trifluoromethyl)-2-chloropyrimidine |
| 2 | Suzuki-Miyaura coupling | 6-(Trifluoromethyl)-2-chloropyrimidine + benzothiophene-3-boronic acid | Pd catalyst, base, solvent, heat | 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)-2-chloropyrimidine |
| 3 | Amination | 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)-2-chloropyrimidine + ammonia or amine | Heating in suitable solvent (e.g., ethanol) | 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
Supporting Literature and Analogous Syntheses
- A study on trifluoromethyl-substituted pyridines and pyrimidines shows efficient Suzuki-Miyaura cross-coupling reactions with arylboronic acids to achieve selective arylation at pyrimidine positions, which can be adapted for benzothiophene substituents.
- The use of trifluoromethylated pyrimidines as starting materials is common to avoid harsh trifluoromethylation steps.
- Amine substitution at the 2-position of pyrimidines is typically achieved by nucleophilic aromatic substitution of 2-halopyrimidines.
- Recent advances in synthesis of benzothiophene derivatives with pyrimidine moieties utilize amide coupling and cross-coupling reactions, demonstrating the feasibility of multi-step synthesis involving these heterocycles.
Data Table Summarizing Key Reagents and Conditions
| Step | Reagents/Starting Materials | Catalyst/Base/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Trifluoromethylation | Pyrimidine or precursor + trifluoromethylation reagent | Electrophilic CF3 reagent, solvent, heat | Variable | Use of commercial 6-CF3-pyrimidine preferred |
| Suzuki Coupling | 6-CF3-2-chloropyrimidine + benzothiophene-3-boronic acid | Pd(PPh3)4, K2CO3, dioxane/H2O, 80–100 °C | 60–90 | Ligand-free or phosphine ligands possible |
| Amination | 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)-2-chloropyrimidine + NH3 | Ethanol, reflux | 70–85 | Nucleophilic substitution at C-2 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions might target the pyrimidine ring or any reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research indicates that 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine exhibits promising anticancer activities. It has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound interacts with various molecular targets, modulating biological responses critical for cancer treatment .
Mechanism of Action:
The compound's mechanism involves binding to active sites of specific proteins and enzymes, inhibiting their activity, which can disrupt cellular signaling pathways associated with cancer progression. This characteristic makes it a valuable candidate for further development in cancer therapies .
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for the construction of its complex architecture. Key reactions include:
- Formation of the pyrimidine ring: Utilizing various reagents to achieve the desired substitutions.
- Introduction of the trifluoromethyl group: This is crucial for enhancing the compound's lipophilicity and biological activity.
These synthetic methods underscore the precision required to produce this compound effectively .
Potential Applications
The applications of this compound extend beyond anticancer research:
a. Enzyme Inhibition:
The compound has been studied for its potential to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism and is linked to various diseases. Its inhibitory effects can be significantly higher than traditional inhibitors, making it a candidate for therapeutic use .
b. Antimicrobial Activity:
Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties, potentially offering new avenues for treating infections resistant to conventional antibiotics .
c. Agricultural Applications:
There is potential for this compound in agricultural settings, particularly as a pesticide or herbicide due to its biological activity against specific pests or pathogens .
Mechanism of Action
The mechanism of action of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the benzothiophene moiety might contribute to specific interactions with biological targets.
Comparison with Similar Compounds
Key Observations :
- Benzothiophene vs.
- Trifluoromethyl (-CF₃) vs. Halogens : The -CF₃ group offers stronger electron-withdrawing effects than -Cl or -Br, which may enhance binding to hydrophobic enzyme pockets and resist oxidative metabolism .
- Morpholino vs. Indole Substituents: Polar groups like morpholino (Compound 22) improve water solubility but may reduce CNS penetration, whereas indole or benzothiophene groups favor interactions with aromatic residues in proteins .
Antimicrobial Activity
- Compounds with electron-withdrawing groups (e.g., -Cl, -NO₂) at the para/meta positions of phenyl rings (e.g., Compound 22, 26) show potent activity against S. aureus (MIC: 1–4 µg/mL) .
- In contrast, 4-(N-ethylindol-3-yl)-6-(p-chlorophenyl)pyrimidin-2-amine (11b) demonstrates antifungal activity against C. albicans (MIC: 2 µg/mL), likely due to indole-mediated membrane disruption .
Anti-Inflammatory and Analgesic Activity
Anticancer Activity
- R1 (4-(4-MeO-phenyl)-6-(4-CF₃-phenyl)pyrimidin-2-amine) shows IC₅₀ values of 0.7 mmol L⁻¹ against HEPG2 cells, suggesting that -CF₃ and methoxy groups synergize for cytotoxicity . The benzothiophene variant could leverage enhanced lipophilicity for greater tumor penetration.
Hydrogen Bonding and Molecular Interactions
Quantum chemistry studies (e.g., DP-1 to DP-3 in ) reveal that halo-substituted phenyl groups (-F, -Cl, -Br) increase hydrogen bond acceptor capacity at the pyrimidine N1 atom. The -CF₃ group in the target compound may further polarize the pyrimidine ring, strengthening interactions with residues like Asp or Glu in target proteins .
Patent and Clinical Relevance
- X-ray crystallography data (PDB: 4QAC) confirms that pyrimidin-2-amines with -CF₃ groups bind tightly to acetylcholine-binding proteins via hydrophobic and π-stacking interactions .
Biological Activity
4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound characterized by a pyrimidine ring substituted with a benzothiophene moiety and a trifluoromethyl group. Its molecular formula is and it exhibits significant biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.28 g/mol |
| CAS Number | 1845714-63-7 |
| Unique Features | Benzothiophene and trifluoromethyl groups enhance lipophilicity and biological interactions . |
The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets, which is crucial for its pharmacological activities.
Research indicates that this compound has been investigated for various biological activities, including:
- Anti-cancer properties : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation, suggesting its role as an anti-cancer agent.
- Anti-inflammatory effects : Similar thiophene derivatives have demonstrated significant inhibitory activity against enzymes like COX and LOX, which are involved in inflammatory processes .
Case Studies
- Cancer Cell Proliferation Inhibition :
- A study highlighted that the compound effectively inhibited the activity of specific kinases involved in cancer signaling pathways, leading to reduced cell viability in various cancer cell lines.
- Inflammation Reduction :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Trifluoromethyl)pyrimidin-5-carboxylic acid | Pyrimidine core with carboxylic acid | Potential anti-inflammatory properties |
| 4-Methyl-2-(trifluoromethyl)pyrimidine | Methyl substitution on pyrimidine | Enhanced solubility |
| 5-Bromo-2-(trifluoromethyl)pyrimidine | Bromine substitution | Increased reactivity in electrophilic substitutions |
The unique combination of structural features in this compound enhances its bioactivity and selectivity towards specific targets compared to other similar compounds.
Pharmacological Applications
The compound's versatility extends across various fields of medicinal chemistry, including:
- Anticancer agents : Targeting enzymatic pathways critical for tumor growth.
- Anti-inflammatory drugs : Inhibiting key inflammatory mediators.
Studies have shown that the compound interacts with multiple molecular targets, modulating biological responses that could lead to therapeutic applications in treating cancers and inflammatory diseases.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the compound's biological activities.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic uses.
- Structural Modifications : Investigating analogs to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed. Begin with a Suzuki-Miyaura coupling to introduce the benzothiophene moiety to the pyrimidine core, followed by trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent. Key steps include:
- Step 1 : Coupling of 3-bromobenzothiophene with a pre-functionalized pyrimidine intermediate under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
- Step 2 : Trifluoromethylation at the 6-position using Cu-mediated cross-coupling or photoredox catalysis .
- Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (¹H/¹³C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios. ¹⁹F NMR to verify trifluoromethyl group integrity .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between benzothiophene and pyrimidine rings) to assess planarity and intramolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and detect synthetic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, if anti-cancer activity varies, test across multiple cell lines (e.g., HeLa, MCF-7) with consistent ATP-based viability assays .
- Metabolic Stability Analysis : Use liver microsome assays to identify if discrepancies arise from differential metabolism. Compare half-life (t₁/₂) and intrinsic clearance (CLint) across species (e.g., human vs. murine) .
- Structural Analog Comparison : Benchmark against analogs (e.g., 4-(pyridin-3-yl) or 4-(thiophen-2-yl) derivatives) to isolate the benzothiophene’s role in activity .
Q. What strategies are effective for improving the compound’s bioavailability without compromising target affinity?
- Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the 2-amine position to enhance solubility .
- Lipophilicity Adjustment : Replace trifluoromethyl with polar groups (e.g., –SO₂NH₂) while monitoring IC₅₀ shifts in enzyme inhibition assays (e.g., kinase panels) .
- Cocrystallization Studies : Co-crystallize with target proteins (e.g., kinases) to identify binding-site water molecules displaceable by modified substituents .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Computational Tools :
- Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., EGFR or BRAF) and calculate free energy landscapes (ΔG) for key interactions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP and permeability (PAMPA assay data) to prioritize synthetic targets .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast absorption, CYP450 inhibition risks, and hERG channel liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
